molecular formula C16H11ClFN3O B7646625 N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide

N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide

Cat. No. B7646625
M. Wt: 315.73 g/mol
InChI Key: GDKRMPQIUKADBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide is a chemical compound that is commonly known as CFTR inhibitor. CFTR stands for cystic fibrosis transmembrane conductance regulator, which is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors are used in scientific research to study the role of CFTR in various physiological processes.

Mechanism of Action

N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide works by inhibiting the activity of CFTR. This leads to a decrease in the transport of chloride ions across cell membranes, which can have various physiological effects.
Biochemical and Physiological Effects:
CFTR inhibitors, including this compound, can have various biochemical and physiological effects. These effects depend on the specific physiological process being studied. For example, CFTR inhibitors can affect the transport of salt and water in the lungs, pancreas, and other organs.

Advantages and Limitations for Lab Experiments

CFTR inhibitors, including N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide, have several advantages and limitations for lab experiments. One advantage is that they can be used to study the role of CFTR in various physiological processes. However, one limitation is that they can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving CFTR inhibitors, including N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide. One direction is to develop more specific CFTR inhibitors that have fewer off-target effects. Another direction is to study the role of CFTR in various diseases, such as cystic fibrosis and other lung diseases. Additionally, CFTR inhibitors can be used to study the transport of other ions across cell membranes, which can have implications for various physiological processes.

Synthesis Methods

N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig coupling reaction. The synthesis process involves the reaction of 2-chloro-4-fluoroaniline with 3-phenylimidazole-4-carboxylic acid in the presence of a catalyst and a base.

Scientific Research Applications

CFTR inhibitors, including N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide, are used in scientific research to study the role of CFTR in various physiological processes. CFTR plays a crucial role in the transport of chloride ions across cell membranes, which is important in maintaining the balance of salt and water in the body. CFTR mutations are associated with cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-3-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c17-13-8-11(18)6-7-14(13)20-16(22)15-9-19-10-21(15)12-4-2-1-3-5-12/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKRMPQIUKADBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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